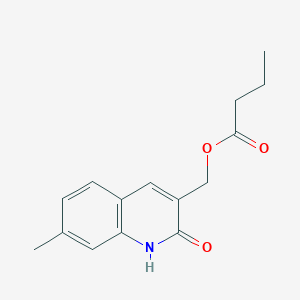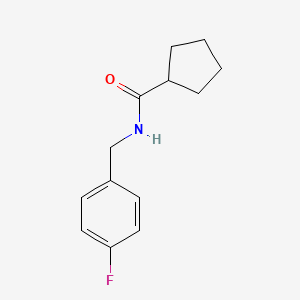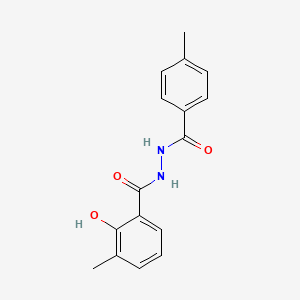
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. This compound is also known as nitrofurazone and has been used as an antibacterial agent in the medical field.
作用机制
The mechanism of action of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one is not fully understood. However, it is believed to act by inhibiting bacterial growth through the disruption of bacterial DNA synthesis. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to have both biochemical and physiological effects. In the medical field, it has been used to treat skin infections caused by bacteria. In addition, it has been shown to have potential anticancer properties by inducing apoptosis in cancer cells. However, its use as an antibacterial agent has been limited due to the development of bacterial resistance.
实验室实验的优点和局限性
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments. It is readily available and can be synthesized in high yield. In addition, it has been extensively studied and its properties are well understood. However, its use as an antibacterial agent has been limited due to the development of bacterial resistance. In addition, its potential use as a fluorescent probe for the detection of metal ions has limitations due to its low fluorescence quantum yield.
未来方向
There are several future directions for the study of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one. One potential direction is the development of new synthesis methods to increase the yield of the product. In addition, further research can be conducted on its potential use as an anticancer agent. Another potential direction is the study of its potential use as a fluorescent probe for the detection of metal ions, with the aim of increasing its fluorescence quantum yield. Finally, research can be conducted on the development of new derivatives of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one with improved properties for various scientific applications.
Conclusion:
In conclusion, 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method has been optimized to increase the yield of the product. It has been used as an antibacterial agent in the medical field and has potential anticancer properties. However, its use as an antibacterial agent has been limited due to the development of bacterial resistance. Its potential use as a fluorescent probe for the detection of metal ions has limitations due to its low fluorescence quantum yield. Further research can be conducted on the development of new derivatives with improved properties for various scientific applications.
合成方法
The synthesis of 4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one can be achieved by the reaction of 2-furylcarbonyl chloride and 4-nitroaniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. This synthesis method has been extensively studied and optimized to increase the yield of the product.
科学研究应用
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in various scientific fields. In the medical field, it has been used as an antibacterial agent to treat skin infections. In addition, it has been studied for its potential anticancer properties. Research has also been conducted on its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
4-(furan-2-yl)-2-(4-nitrophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-13-8-11(12-2-1-7-20-12)15-14(21-13)9-3-5-10(6-4-9)16(18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNABAUEYIBOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-furyl)-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)



![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)



![N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
hydrazone](/img/structure/B5756817.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5756839.png)
